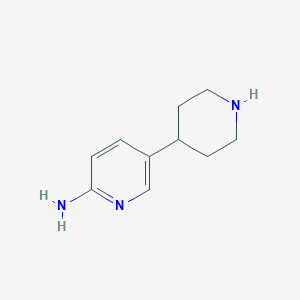
5-(Piperidin-4-YL)pyridin-2-amine
Übersicht
Beschreibung
5-(Piperidin-4-YL)pyridin-2-amine is a chemical compound with the molecular formula C10H15N3 . It has a molecular weight of 177.25 and 250.17 g/mol . This compound is of significant interest due to its unique biochemical properties .
Synthesis Analysis
The synthesis of substituted pyridines, such as this compound, involves various methodologies. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered piperidine ring attached to a pyridine ring . The InChI code for this compound is 1S/C10H15N3/c11-10-2-1-9 (7-13-10)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2, (H2,11,13) .Chemical Reactions Analysis
Piperidines, including this compound, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 177.25 and 250.17 g/mol .Wissenschaftliche Forschungsanwendungen
Synthetic Pyridine Substituted Amino Acids and Their Derivatives
The research on synthetic derivatives of ε-aminocaproic and γ-aminobutyric acid modified with pyridin-2-yl substituents explores the hemostatic and neurotransmitter effects of these compounds, highlighting the biologically active potential of substances containing pyridine or piperidine fragments. The synthesis method developed involves the Schmidt rearrangement of pyridin-2-yl substituted cycloalkanones, leading to lactams and subsequently to the target amino acids, indicating a preparatively advantageous synthetic sequence despite the low yields in the initial stages (Shilin, Voitenko, & Nechai, 2019).
Chiral 2-Amino-4-piperidinyl Pyridine Derivatives as Catalysts
A facile method for synthesizing chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives was developed, showcasing these compounds as potential stereoselective catalysts. The key intermediate, 2-amino-4-piperidinyl pyridine, achieved through nucleophilic substitution, demonstrates the control of enantioselectivity in the synthesis of L-proline and (R)-1,1′-bi(2-naphthol) derivatives, offering insights into the application of these derivatives in catalysis (Tian et al., 2012).
Wirkmechanismus
Target of Action
5-(Piperidin-4-YL)pyridin-2-amine is a compound that targets the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth, and mutations in this protein can lead to various types of cancer .
Mode of Action
Piperidine derivatives, which include this compound, are known to exhibit a wide variety of biological activities . They have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Biochemical Pathways
Piperidine derivatives have been shown to affect a variety of pathways related to their therapeutic applications .
Pharmacokinetics
Piperidine derivatives are known to be widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . This suggests that they may have favorable pharmacokinetic properties.
Result of Action
Piperidine derivatives have been shown to have a wide variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The properties of piperidine derivatives suggest that they may be influenced by factors such as ph, temperature, and the presence of other substances .
Zukünftige Richtungen
Piperidine derivatives, including 5-(Piperidin-4-YL)pyridin-2-amine, have shown potential in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines, as well as further exploration of their biological activity .
Biochemische Analyse
Biochemical Properties
Piperidine derivatives, to which this compound belongs, are known to interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, depending on the specific nature of the interaction and the biomolecules involved.
Cellular Effects
Piperidine derivatives have been shown to exhibit a range of effects on cells, including influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
5-piperidin-4-ylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-10-2-1-9(7-13-10)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZYZVMUWFTMCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-([(2E)-3-Phenyl-2-propen-1-yl]amino)-1-propanol hydrochloride](/img/structure/B3086452.png)

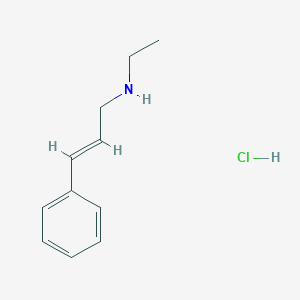
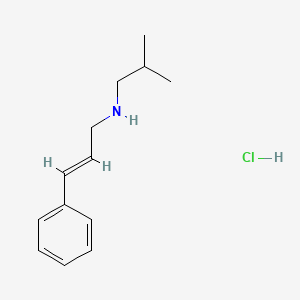
![N-[(2E)-3-Phenyl-2-propen-1-yl]cyclopropanamine hydrochloride](/img/structure/B3086485.png)

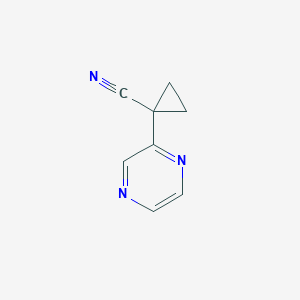
amine hydrochloride](/img/structure/B3086506.png)
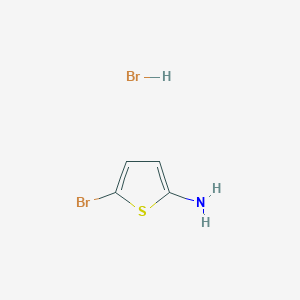
![6-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3086539.png)


![(4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate](/img/structure/B3086558.png)